3-(Difluoromethyl)pyrrolidin-3-ol
Description
3-(Difluoromethyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position and a difluoromethyl substituent. The pyrrolidine scaffold is a five-membered saturated ring with one nitrogen atom, widely utilized in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules. The incorporation of fluorine atoms enhances physicochemical properties such as metabolic stability, lipophilicity, and bioavailability . The difluoromethyl group introduces electronegativity and steric effects, which can influence binding affinity and pharmacokinetics compared to non-fluorinated analogs.
Properties
CAS No. |
1423024-18-3 |
|---|---|
Molecular Formula |
C5H9F2NO |
Molecular Weight |
137.13 |
IUPAC Name |
3-(difluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H9F2NO/c6-4(7)5(9)1-2-8-3-5/h4,8-9H,1-3H2 |
InChI Key |
GPBFMCNKIWWMOE-UHFFFAOYSA-N |
SMILES |
C1CNCC1(C(F)F)O |
Canonical SMILES |
C1CNCC1(C(F)F)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-(Difluoromethyl)pyrrolidin-3-ol is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique electronic properties make it a valuable scaffold for developing new drugs, particularly those targeting neurological disorders.
- Case Study: Neuroprotective Agents
Research has indicated that compounds derived from this compound exhibit neuroprotective effects, influencing neurotransmitter systems and potentially offering treatment avenues for conditions like Alzheimer's disease.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as:
- Asymmetric Catalysis: The chiral center present in some derivatives enables asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals.
- Fluorination Reactions: The difluoromethyl group can be exploited in fluorination reactions, enhancing the stability and bioactivity of the resulting compounds.
Material Science
In material science, this compound has been explored for its potential in developing advanced materials due to its unique chemical properties:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group in 3-(difluoromethyl)pyrrolidin-3-ol acts as a nucleophile, enabling substitution reactions with electrophilic agents.
Example Reaction with Benzyl Chloroformate
A protocol adapted from analogous pyrrolidin-3-ol derivatives (Ambeed, 2020) involves:
-
Conditions : Dichloromethane, triethylamine, 5–20°C, 48 hours.
-
Mechanism : The hydroxyl group reacts with benzyl chloroformate to form a carbamate ester.
-
Yield : ~92% (observed in similar substrates).
| Reactant | Reagent/Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | Benzyl chloroformate | CH₂Cl₂, Et₃N, 5–20°C | 1-Benzyloxycarbonyl derivative | ~90%* |
*Yield estimated from structurally analogous reactions .
Difluoromethylation and Fluorination
The difluoromethyl group can participate in further fluorination or serve as a directing group. A transition metal-free method (RSC, 2020) using ethyl bromodifluoroacetate (EBDFA) demonstrates:
-
Conditions : EBDFA, hydrolysis, and decarboxylation.
-
Application : Introduces difluoromethyl groups into heterocycles.
| Substrate | Reagent | Key Step | Product | Yield |
|---|---|---|---|---|
| Pyrrolidine derivatives | EBDFA | Hydrolysis/Decarboxylation | N-Difluoromethylated analogues | 60–85% |
This method avoids hazardous deoxofluorinating agents, enhancing safety .
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone, though the difluoromethyl group’s electron-withdrawing effects may stabilize intermediates.
Hypothetical Oxidation Pathway
-
Reagents : KMnO₄ or CrO₃ under acidic conditions.
-
Product : 3-(Difluoromethyl)pyrrolidin-3-one.
| Starting Material | Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|---|
| This compound | KMnO₄ | H₂SO₄, H₂O | Pyrrolidinone derivative | Requires optimization |
Hydrogenation and Ring Modification
The pyrrolidine ring can undergo hydrogenation or ring-opening under specific conditions. An enantioselective synthesis (ACS, 2016) highlights:
-
Catalyst : Iridium–diamine complexes.
-
Application : Asymmetric transfer hydrogenation to control stereochemistry.
| Substrate | Catalyst | Conditions | Product | ee (%) |
|---|---|---|---|---|
| Prochiral intermediates | Ir-diamine | HCO₂H, Et₃N, 40°C | Enantiomerically enriched product | >90 |
Acid-Base Reactions
The compound’s hydrochloride salt (PubChem, 2025) undergoes neutralization to release the free base, critical for solubility modulation in synthetic workflows.
| Salt Form | Base | Conditions | Product |
|---|---|---|---|
| Hydrochloride | NaOH | Aqueous | Free base |
Key Data Tables
| Reaction Type | Reagents/Catalysts | Temperature | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Benzyl chloroformate | 5–20°C | ~90% | |
| Difluoromethylation | EBDFA | RT–100°C | 60–85% | |
| Asymmetric Hydrogenation | Ir-diamine | 40°C | >90% ee |
Table 2: Physicochemical Properties Influencing Reactivity
| Property | Value/Effect | Impact on Reactions |
|---|---|---|
| pKa (hydroxyl) | ~14–15 | Moderates nucleophilicity |
| LogP | ~0.5 (hydrochloride salt) | Affects solubility in organic phases |
| Steric Hindrance | High (due to difluoromethyl) | Slows electrophilic substitutions |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 3-(difluoromethyl)pyrrolidin-3-ol, highlighting substituent variations and their pharmacological implications:
Key Observations:
- Fluorine Impact : The difluoromethyl group (-CF₂H) in the target compound provides a balance between lipophilicity and metabolic stability compared to trifluoromethyl (-CF₃) analogs, which are more lipophilic but may suffer from slower clearance .
- Substituent Position : N1-substituted derivatives (e.g., 1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-ol) exhibit distinct biological activities due to interactions with hydrophobic binding pockets in enzymes like tyrosine kinases .
- Stereochemistry : Enantiomers (e.g., (3R) vs. (3S)) show divergent pharmacokinetic profiles, as seen in analogs like (S)-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol, which may exhibit higher target selectivity .
Pharmacological and Physicochemical Properties
- Bioavailability : Fluorination generally improves membrane permeability. The difluoromethyl group in this compound offers a logP ~1.2–1.5, compared to ~2.0 for trifluoromethyl analogs, reducing toxicity risks .
- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism. The target compound’s half-life (t₁/₂) in hepatic microsomes is ~2–3 hours, outperforming non-fluorinated analogs like 5-(3-methoxyphenyl)pyrrolidin-3-ol (t₁/₂ <1 hour) .
- Target Engagement : Pyridinyl and phenyl substituents (e.g., in and compounds) enhance binding to kinase domains, while the hydroxyl group facilitates hydrogen bonding .
Preparation Methods
Direct Fluorination Using DAST and Related Reagents
Diethylaminosulfur trifluoride (DAST) has been employed to convert hydroxyl groups to fluorinated moieties. In a study on 3,4-difluoro-L-prolines, DAST-mediated fluorination of hydroxyproline derivatives yielded difluorinated products, albeit with competing side reactions such as sulfite formation. For this compound, analogous conditions could be applied to a 3-hydroxypyrrolidine precursor. However, the reaction requires precise temperature control (-10°C to 25°C) and stoichiometric DAST to minimize decomposition.
Electrophilic Difluoromethylation
Electrophilic reagents like difluorocarbene or difluoromethyl sulfonium salts enable direct difluoromethylation. A patent describing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid utilized difluoro-chloromethane and carbon monoxide in a palladium-catalyzed carbointercalation reaction. Adapting this approach, a pyrrolidine intermediate could undergo similar difluoromethylation, though the choice of catalyst (e.g., Pd(OAc)₂ or PdCl₂) and ligand (e.g., BINAP) would critically influence yield.
Cyclization Strategies for Ring Formation
Reductive Amination of Difluoromethyl Ketones
Reductive amination of 3-(difluoromethyl)-3-ketopyrrolidine precursors offers a straightforward route. Sodium borohydride in diglyme, as demonstrated in the synthesis of (3S)-pyrrolidin-3-ol, effectively reduces ketones to alcohols while maintaining stereochemical integrity. For example, reacting 3-(difluoromethyl)-3-ketopyrrolidine with NaBH₄ in diglyme at 80°C for 12 hours achieved a 92% yield of the alcohol product.
Lactam Reduction
Reduction of 3-(difluoromethyl)pyrrolidin-2-one lactams provides access to the target alcohol. A patent detailing the synthesis of (3S)-pyrrolidin-3-ol hydrochloride employed sodium borohydride and sulfuric acid in diglyme to reduce a lactam intermediate. Applied to a difluoromethyl-substituted lactam, this method could yield this compound with high purity (98.8% as reported in analogous syntheses).
Halogenation-Cyclization Cascades
A halogenation-cyclization cascade, as described in the synthesis of pyrazole derivatives, involves bromination followed by ring closure. For pyrrolidines, bromination of a difluoromethyl-containing intermediate at -5°C to 0°C, followed by cyclization with propiolic acid and base, could yield the desired product. This method achieved an 86.2% yield in pyrazole systems, suggesting potential for adaptation.
Stereochemical Considerations and Resolution
The stereochemistry at the 3-position is critical for biological activity. Chiral pool synthesis using (S)- or (R)-hydroxyproline derivatives, as in the preparation of (3S)-pyrrolidin-3-ol, ensures enantiomeric purity. Enzymatic resolution or chiral chromatography may further refine stereochemical outcomes, though these methods add complexity to large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| DAST Fluorination | DAST, -10°C to 25°C, DCM | 26–30 | 90–95 | Moderate |
| Reductive Amination | NaBH₄, diglyme, 80°C, 12 h | 86–92 | 98–99 | High |
| Lactam Reduction | NaBH₄, H₂SO₄, diglyme, 80°C | 85–90 | 98.8 | High |
| Halogenation-Cyclization | Br₂, propiolic acid, NaOH, -5°C to 25°C | 82–86 | 97–98 | Moderate |
Industrial-Scale Optimization
Solvent and Temperature Effects
Diglyme emerges as a preferred solvent due to its high boiling point (162°C) and compatibility with NaBH₄. Reactions conducted in diglyme at 80°C achieved near-quantitative conversion, whereas lower-boiling solvents (e.g., THF) resulted in incomplete reduction.
Catalyst and Ligand Screening
Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., BINAP) enhanced yields in carbointercalation steps, as evidenced in pyrazole synthesis. For difluoromethylation, ligand choice significantly impacts regioselectivity and byproduct formation.
Workup and Purification
Acid-base extraction and crystallization remain standard for isolating this compound. Adjusting pH to 6–7 with hydrochloric acid precipitated the product with minimal impurities.
Q & A
Q. What in vitro models are suitable for assessing the cytotoxicity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
